molecular formula C28H26N2O4 B10880759 propan-2-yl 4-[({3-[(E)-2-(4-methoxyphenyl)ethenyl]quinoxalin-2-yl}oxy)methyl]benzoate

propan-2-yl 4-[({3-[(E)-2-(4-methoxyphenyl)ethenyl]quinoxalin-2-yl}oxy)methyl]benzoate

Cat. No.: B10880759
M. Wt: 454.5 g/mol
InChI Key: JMDJXKJBOKDUEN-SFQUDFHCSA-N
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Description

Propan-2-yl 4-[({3-[(E)-2-(4-methoxyphenyl)ethenyl]quinoxalin-2-yl}oxy)methyl]benzoate is a complex organic compound with potential applications in various scientific fields. This compound features a quinoxaline core, which is known for its biological activity and versatility in chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propan-2-yl 4-[({3-[(E)-2-(4-methoxyphenyl)ethenyl]quinoxalin-2-yl}oxy)methyl]benzoate typically involves multiple steps, including the formation of the quinoxaline core, the introduction of the methoxyphenyl group, and the esterification process. Common reagents used in these reactions include methoxybenzaldehyde, ethylenediamine, and benzoic acid derivatives. The reaction conditions often involve refluxing in organic solvents such as ethanol or methanol, followed by purification through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 4-[({3-[(E)-2-(4-methoxyphenyl)ethenyl]quinoxalin-2-yl}oxy)methyl]benzoate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.

    Substitution: This reaction can replace specific atoms or groups within the molecule with different ones.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing groups, while reduction may yield more saturated compounds.

Scientific Research Applications

Propan-2-yl 4-[({3-[(E)-2-(4-methoxyphenyl)ethenyl]quinoxalin-2-yl}oxy)methyl]benzoate has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Its potential therapeutic properties can be explored for the treatment of various diseases.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of propan-2-yl 4-[({3-[(E)-2-(4-methoxyphenyl)ethenyl]quinoxalin-2-yl}oxy)methyl]benzoate involves its interaction with specific molecular targets and pathways. The quinoxaline core is known to interact with enzymes and receptors, potentially modulating their activity. The methoxyphenyl group may enhance the compound’s binding affinity and specificity for its targets. Overall, the compound’s effects are mediated through its ability to influence biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-Propanone, 1-(4-methoxyphenyl)-: This compound shares the methoxyphenyl group but lacks the quinoxaline core.

    2-Hydroxy-4′-(2-hydroxyethoxy)-2-methylpropiophenone: This compound has a similar structural motif but different functional groups.

Uniqueness

Propan-2-yl 4-[({3-[(E)-2-(4-methoxyphenyl)ethenyl]quinoxalin-2-yl}oxy)methyl]benzoate is unique due to its combination of a quinoxaline core and a methoxyphenyl group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C28H26N2O4

Molecular Weight

454.5 g/mol

IUPAC Name

propan-2-yl 4-[[3-[(E)-2-(4-methoxyphenyl)ethenyl]quinoxalin-2-yl]oxymethyl]benzoate

InChI

InChI=1S/C28H26N2O4/c1-19(2)34-28(31)22-13-8-21(9-14-22)18-33-27-26(29-24-6-4-5-7-25(24)30-27)17-12-20-10-15-23(32-3)16-11-20/h4-17,19H,18H2,1-3H3/b17-12+

InChI Key

JMDJXKJBOKDUEN-SFQUDFHCSA-N

Isomeric SMILES

CC(C)OC(=O)C1=CC=C(C=C1)COC2=NC3=CC=CC=C3N=C2/C=C/C4=CC=C(C=C4)OC

Canonical SMILES

CC(C)OC(=O)C1=CC=C(C=C1)COC2=NC3=CC=CC=C3N=C2C=CC4=CC=C(C=C4)OC

Origin of Product

United States

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